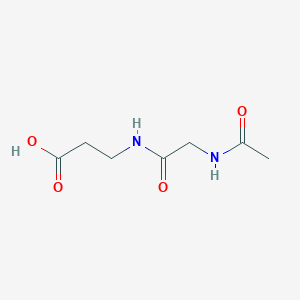

3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(2-acetamidoacetyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-5(10)9-4-6(11)8-3-2-7(12)13/h2-4H2,1H3,(H,8,11)(H,9,10)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEDOBFPBBICBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335519 | |

| Record name | N-Acetylglycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016788-34-3 | |

| Record name | N-Acetylglycyl-beta-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[(2-acetamidoacetyl)amino]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Analytical and Spectroscopic Characterization Techniques in Chemical Research

Theoretical and Computational Chemistry Studies of 3 2 Acetamidoacetamido Propanoic Acid

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical first step in understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its physical, chemical, and biological properties. For a molecule like 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID, with its multiple rotatable bonds, a vast conformational space exists. Molecular dynamics (MD) simulations offer a powerful tool to explore this landscape by simulating the atomic motions of the system over time.

MD simulations can provide insights into the stability of different conformers, the dynamics of intramolecular hydrogen bonding, and the interactions of the molecule with its environment, such as a solvent or a biological receptor. For instance, MD simulations have been used to study the self-assembly of palmitate esters and the interaction of drug-like compounds in aqueous solutions. mdpi.commdpi.com In a study of maleate (B1232345) salts of drug-like compounds, MD simulations, in conjunction with Density Functional Theory (DFT) calculations, were instrumental in elucidating the initial hydrogen bonding motifs that lead to the formation of dimers and trimers in aqueous solution. mdpi.com

A typical MD simulation protocol involves:

System Setup: Defining the initial coordinates of the molecule, solvating it in a box of water molecules, and adding any necessary ions to neutralize the system.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes or unfavorable interactions.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to maintain equilibrium.

Production Run: Running the simulation for a specified length of time to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can reveal key structural and dynamic properties, such as the Radius of Gyration (Rg), which provides a measure of the molecule's compactness, and the Root Mean Square Deviation (RMSD), which indicates the stability of the molecular structure over time.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of computational chemistry for investigating the electronic structure and reactivity of molecules. researchgate.net DFT methods can provide highly accurate predictions of molecular geometries, vibrational frequencies, and a host of electronic properties. For this compound, DFT calculations could be employed to:

Optimize the Molecular Geometry: Determine the lowest energy conformation of the molecule.

Calculate Vibrational Spectra: Predict the infrared (IR) and Raman spectra, which can aid in the experimental characterization of the compound.

Analyze the Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Predict Chemical Reactivity Descriptors: DFT can be used to calculate various descriptors that quantify a molecule's reactivity, such as electronegativity, chemical hardness, and electrophilicity index.

In a study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives, DFT calculations were used to understand the reactive electrophilic species involved in their synthesis. nih.gov Similarly, DFT has been applied to study the electronic properties of 2-thiophene carboxylic acid thiourea (B124793) derivatives. mdpi.com

Table 1: Illustrative DFT-Calculated Properties for a Related Propanoic Acid Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific DFT data for this compound is available.

Molecular Docking and Ligand-Protein Interaction Modeling (Conceptual Framework in Research)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. mdpi.com This method is invaluable in drug discovery and design for understanding how a potential drug molecule might interact with its biological target.

For this compound, molecular docking could be used to hypothetically explore its binding affinity and mode of interaction with various protein targets. The process involves:

Preparation of the Ligand and Receptor: Generating the 3D structure of the ligand and preparing the protein structure, which often involves removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: Using a docking algorithm to explore different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: Ranking the different poses based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on related propanoic acid derivatives have demonstrated the utility of molecular docking. For example, docking studies on 3-methoxy flavone (B191248) derivatives were used to investigate their interaction with the estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR). nih.gov In another study, molecular docking was used to understand the binding of 2-(3-benzoylphenyl)propanoic acid derivatives to matrix metalloproteinases and cyclooxygenases. researchgate.net

Table 2: Example of Molecular Docking Results for a Hypothetical Ligand-Protein Complex

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Number of Hydrogen Bonds | 3 |

| Interacting Residues | TYR 121, ASP 72, TRP 84 |

Note: This data is illustrative and based on findings for other compounds, such as those in a study on inhibitors of acetylcholinesterase. mdpi.com It does not represent actual results for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies for Related Chemical Spaces

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are widely used in medicinal chemistry to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds.

A QSAR study for a chemical space including this compound would involve the following steps:

Data Set Collection: Assembling a data set of structurally related compounds with experimentally determined biological activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the data set. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its robustness and predictive power. mdpi.com

QSAR studies have been successfully applied to propanoic acid derivatives. For instance, a study on a series of propanoic acid derivatives developed QSAR models to understand their antimicrobial activity. researchgate.net These models helped to identify the key structural features that contribute to the observed activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors |

| Topological | Wiener Index, Kier & Hall Shape Indices |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO energies |

Biochemical and Biological Research Applications in Model Systems Non Clinical

Investigation of Enzyme Substrate and Inhibitor Potential (in vitro enzymatic assays)

Derivatives of propanoic acid have been evaluated for their potential to interact with and modulate the activity of various enzymes. For instance, 3-(2,4-Dihydroxyphenyl)propanoic acid has been identified as a potent and competitive inhibitor of tyrosinase, with an IC50 of 3.02 μM for L-Tyrosine and 11.5 μM for DL-DOPA. medchemexpress.com In another study, a series of 3-(2-Aminocarbonylphenyl)propanoic acid analogs were synthesized and shown to be potent and selective antagonists of the EP3 receptor. nih.govnih.gov The inhibitory potential of these compounds is often explored through in vitro enzymatic assays, which are crucial for determining their mechanism of action and for the initial stages of drug discovery. medchemexpress.comnih.govnih.gov

Furthermore, research into the metabolic disorder propionic acidemia reveals that propionate (B1217596) can act as a metabolic toxin by accumulating in mitochondria as propionyl-CoA and its derivative, methylcitrate, which are inhibitors of the tricarboxylic acid cycle. wikipedia.org This inhibitory effect on key metabolic enzymes underscores the importance of understanding the enzyme-substrate and inhibitor potential of propanoic acid derivatives.

Interaction with Biological Macromolecules in Cell-Free or Recombinant Systems

Cell-free and recombinant systems offer a controlled environment to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids, without the complexity of a living cell. nih.govresearchgate.netmdpi.comnih.gov These systems are instrumental in elucidating the fundamental mechanisms of biological processes. nih.govmdpi.com For instance, the synthesis and maturation of complex metalloenzymes like [FeFe] hydrogenases have been successfully achieved in cell-free systems. mdpi.com

While direct studies on the interaction of 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID with macromolecules in such systems are not documented, the principles of using these platforms are well-established. They allow for the precise investigation of binding affinities, conformational changes, and the functional consequences of such interactions. For example, cell-free systems have been used to produce and study a wide range of proteins, including those that are difficult to express in living cells. researchgate.net This approach could be applied to investigate how propanoic acid derivatives might interact with specific protein targets.

Role in Microbial Metabolic Pathways and Fermentation Research

Propionic acid is a key product of microbial fermentation, particularly by bacteria of the genus Propionibacterium. wikipedia.orgmdpi.comresearchgate.netnih.govresearchgate.net These bacteria utilize various metabolic routes, including the Wood-Werkman cycle, to produce propionic acid from different carbon sources like glucose and glycerol (B35011). mdpi.comnih.gov The production of propionic acid is a significant area of research due to its applications as a food preservative and a platform chemical. mdpi.comresearchgate.netresearchgate.net

Fermentation processes involving propionic acid-producing bacteria are extensively studied to optimize yield, productivity, and titer. mdpi.comresearchgate.netnih.gov Research has focused on strain improvement through mutation and adaptation, as well as process optimization through techniques like cell immobilization in fibrous-bed bioreactors. wikipedia.orgnih.gov For example, a mutant strain of Propionibacterium acidipropionici adapted in a fibrous-bed bioreactor showed enhanced tolerance to propionic acid and produced a significantly higher concentration of it compared to the wild type. nih.gov

Table 1: Propionic Acid Production by Various Microbial Strains and Fermentation Conditions

| Microbial Strain | Substrate | Fermentation Method | Propionic Acid Titer (g/L) | Reference |

| Propionibacterium acidipropionici ATCC 4875 | Glucose | Free-cell suspension | 52.2 ± 1.1 | nih.gov |

| Propionibacterium acidipropionici ATCC 4875 (mutant) | Glucose | Fibrous-bed bioreactor | 71.8 ± 0.8 | nih.gov |

| Propionibacterium freudenreichii subsp. shermanii | Sodium Lactate | Batch Fermentation | 7.2 - 8.6 | mdpi.com |

| Co-culture of Lactiplantibacillus plantarum and PAB | Brewer's Spent Grain Liquid | Two-step Fermentation | 9.5 | researchgate.net |

This table is interactive. You can sort the columns by clicking on the headers.

Modulation of Cellular Processes in Isolated Cell Lines (Mechanistic Studies)

Propionic acid and its derivatives have been shown to modulate various cellular processes in isolated cell lines, providing insights into their potential mechanisms of action. Studies have demonstrated that propionic acid can induce cell cycle arrest. nih.gov For example, in yeast cells, propionic acid treatment led to a significant increase in the proportion of cells in the G1 phase and a decrease in the G2 phase. nih.gov It has also been observed to disrupt cellular respiration and enhance endocytosis in yeast. nih.gov

In the context of cancer research, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have exhibited structure-dependent anticancer activity against A549 non-small cell lung cancer cells. mdpi.com Certain derivatives were able to reduce cell viability and suppress cell migration in vitro. mdpi.com Similarly, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have shown promise as scaffolds for the development of novel anticancer agents. mdpi.com These studies in isolated cell lines are fundamental for understanding the cellular pathways affected by these compounds and for identifying potential therapeutic targets. nih.govresearchgate.net

Development of Biological Probes and Tags for Research Tools

The chemical structure of propanoic acid derivatives lends itself to modification for the development of biological probes and research tools. For instance, the introduction of reactive groups can allow for the conjugation of these molecules to other entities, such as fluorescent dyes or affinity tags. A derivative, 3-(2-bromoacetamido)propanoic acid, contains a bromide group, which is a good leaving group for nucleophilic substitution, and a terminal carboxylic acid that can be reacted with primary amines to form stable amide bonds. creative-biolabs.com This bifunctionality makes it a useful linker for creating bioconjugates.

Furthermore, N-Succinimidyl 3-(Bromoacetamido)propionate is utilized as a cleavable ADC (Antibody-Drug Conjugate) linker and a PEG-based PROTAC (Proteolysis Targeting Chimera) linker. medchemexpress.com These applications highlight the potential of propanoic acid-based structures to be developed into sophisticated research tools for studying biological systems, such as in the targeted delivery of molecules to cells or in inducing the degradation of specific proteins.

Derivatives and Analogues of 3 2 Acetamidoacetamido Propanoic Acid in Academic Research

Structural Modifications and Their Impact on Chemical Properties and Reactivity

Structural modifications of molecules related to 3-(2-acetamidoacetamido)propanoic acid are a cornerstone of medicinal chemistry, aiming to fine-tune properties such as solubility, stability, and reactivity. orientjchem.org Key areas of modification include the acyl chains, the amino acid or propanoic acid core, and the terminal carboxylic acid group.

The nature of the acyl group significantly influences the compound's lipophilicity and steric profile. In related N-acyl amino acids, altering the length and saturation of the fatty acid chain has been shown to modulate biological activity. nih.govmdpi.com For instance, replacing a saturated acyl chain with an unsaturated one can introduce conformational rigidity and alter the molecule's interaction with biological targets.

Modifications to the propanoic acid backbone, such as the introduction of substituents on the alpha or beta carbons, can impact the molecule's acidity (pKa) and its susceptibility to metabolic degradation. In arylpropionic acid derivatives, the presence of a chiral center at the alpha-position is a critical determinant of biological activity, with the (S)-enantiomer often being the more active form. orientjchem.orghumanjournals.com

Replacing the terminal carboxylic acid with bioisosteres, such as N-acylsulfonamides or certain five-membered heterocyclic rings, is a common strategy to improve pharmacokinetic properties. nih.gov These modifications can enhance membrane permeability and metabolic stability by replacing the highly polar and ionizable carboxylic acid group with a less acidic, yet still polar, functional group. nih.gov Such changes fundamentally alter the compound's chemical reactivity and its potential for hydrogen bonding and other intermolecular interactions. nih.gov

The table below summarizes common structural modifications on analogous compounds and their resulting impact.

| Modification Site | Type of Modification | Impact on Chemical Properties/Reactivity | Reference(s) |

| Acyl Group | Altering chain length and saturation | Modulates lipophilicity, steric hindrance, and receptor binding affinity. | nih.gov |

| Propanoic Acid Backbone | Introduction of alpha/beta substituents | Affects acidity (pKa), metabolic stability, and chirality. | orientjchem.orghumanjournals.com |

| Terminal Carboxylic Acid | Replacement with bioisosteres (e.g., N-acylsulfonamides) | Enhances metabolic stability, alters acidity, and improves membrane permeability. | nih.gov |

| Amide Linkage | Introduction of α,β-unsaturation | Can act as a Michael acceptor, increasing reactivity and potential for covalent modification. | nih.gov |

Synthesis and Characterization of Novel Amide and Propanoic Acid Analogues

The synthesis of derivatives of this compound typically involves standard peptide coupling and acylation reactions. The general approach often starts with a protected β-alanine derivative, which is then coupled with an N-acetylated amino acid, followed by deprotection.

A common synthetic strategy for creating amide bonds involves the activation of a carboxylic acid. pulsus.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), are used to form an active ester intermediate that readily reacts with an amine to form the amide bond. pulsus.comresearchgate.net For example, the synthesis of N-stearoylamino acids has been achieved by reacting stearic acid with NHS to form an active ester, which is then coupled with the desired amino acid. mdpi.com

Another approach involves converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine), which then reacts with an amine to yield the amide. nih.gov This method was successfully used in the synthesis of diaryl amide M1 antagonists. nih.gov

The synthesis of more complex analogues, such as those containing cyclopropane (B1198618) rings, has also been reported. mdpi.com These multi-step syntheses can involve Knoevenagel condensation, amidation, and cyclopropanation reactions to build the desired scaffold before final amide coupling. mdpi.com

Characterization of these newly synthesized analogues is crucial to confirm their structure and purity. Standard analytical techniques are employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the detailed molecular structure, confirming the presence of key functional groups and the connectivity of the atoms. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition. mdpi.commdpi.com

Infrared (IR) Spectroscopy: This technique helps to identify the presence of specific functional groups, such as the characteristic absorption bands of C=O (carbonyl) and N-H (amide) bonds. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound. mdpi.com

The table below outlines common synthetic reactions used for producing amide and propanoic acid analogues.

| Reaction Type | Reagents | Purpose | Reference(s) |

| Amide Coupling | EDCI/NHS, DCC/HOBt | Forms amide bond between a carboxylic acid and an amine. | mdpi.comresearchgate.net |

| Acid Chloride Formation | Thionyl Chloride, Ghosez's Reagent | Activates carboxylic acid for subsequent amidation. | nih.gov |

| Knoevenagel Condensation | Malonic acid, base | Forms a carbon-carbon double bond, a precursor for further modifications. | mdpi.com |

Structure-Activity Relationship (SAR) Studies in Non-Mammalian or In Vitro Systems

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound correlates with its biological activity. For derivatives of this compound, these studies are typically conducted using in vitro assays or non-mammalian model systems to assess effects on specific enzymes, receptors, or cell lines.

In studies of related N-acyl amino acids, several key structural features have been identified as critical for activity. For example, in a series of N-stearoylamino acids evaluated for neuroprotective effects in an in vitro brain slice model, the presence of a free carboxylic acid and a hydroxyl group on the amino acid side chain were found to be important for activity. mdpi.com This suggests that both hydrogen bond donating and accepting capabilities, as well as the potential for ionic interactions, are crucial for the biological effect.

SAR studies on arylpropionic acid derivatives have shown that modifications to the aryl ring and the propionic acid chain can significantly alter activity. humanjournals.com Introducing different substituents to the aromatic ring can influence electronic properties and steric bulk, thereby affecting how the molecule fits into a target binding site. humanjournals.com

In the development of novel amidrazone derivatives, SAR analysis revealed that specific substituents at particular positions were crucial for antiproliferative and antimicrobial activity in vitro. pulsus.com For instance, a 2-pyridyl substituent was found to be important for antiproliferative effects, while a 4-methylphenyl group enhanced antibacterial activity. pulsus.com Similarly, in a series of 1-(acyl/aroyl)-3-(substituted) thioureas, which share an acyl amide-like structure, a wide spectrum of biological activities was observed in vitro, including antimicrobial and anticancer effects, which were highly dependent on the specific substitutions made. rsc.org

The following table presents SAR findings from in vitro studies on analogous compounds.

| Compound Class | Structural Feature Modified | Observed Impact on In Vitro Activity | Reference(s) |

| N-Stearoylamino Acids | Presence of free carboxylic and hydroxyl groups | Essential for neuroprotective activity in brain slice models. | mdpi.com |

| Amidrazone Derivatives | 2-pyridyl substituent | Crucial for antiproliferative activity. | pulsus.com |

| Arylpropionic Acids | Substituents on the aryl ring | Modulates anti-inflammatory and analgesic activity. | humanjournals.com |

| N-Acyl Glycines | Nature of the acyl chain | Determines the potency and efficacy in various signaling pathways. | researchgate.net |

Conjugation Strategies for Enhanced Research Utility

The propanoic acid moiety of this compound and its derivatives provides a convenient chemical handle for conjugation to other molecules, enhancing their utility in research. Conjugation can be used to attach these compounds to proteins, fluorescent labels, or solid supports for various applications, such as affinity chromatography, immunoassays, and cellular imaging.

The most common conjugation strategy targets the terminal carboxylic acid. creative-biolabs.com The carbodiimide (B86325) reaction, using reagents like EDCI, is widely employed to couple the carboxylic acid to primary amines on another molecule, such as the lysine (B10760008) residues on a protein. nih.govthermofisher.com This method forms a stable amide bond. The efficiency of this reaction can often be improved by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analogue (Sulfo-NHS), which creates a more stable amine-reactive intermediate, reducing side reactions like hydrolysis. thermofisher.com

Another strategy involves converting the carboxylic acid into an activated NHS ester as a discrete step. This stable intermediate can then be purified and reacted with an amine-containing molecule in a separate reaction, offering greater control over the conjugation process.

For applications requiring a different linkage, the carboxylic acid can be converted into other functional groups. For example, it can be coupled to a hydrazine (B178648) or hydroxylamine (B1172632) derivative to form a hydrazide or hydroxamic acid, respectively. thermofisher.com Alternatively, it can be converted into an aliphatic amine by reacting it with a protected diamine, followed by deprotection. thermofisher.com This newly introduced amine can then be targeted with a wide array of amine-reactive probes. creative-biolabs.comthermofisher.com

These conjugation methods allow researchers to tether the core molecule to various functional partners, enabling a broad range of experimental approaches to study its interactions and mechanisms of action.

| Functional Group Targeted | Conjugation Method | Key Reagents | Application | Reference(s) |

| Carboxylic Acid | Carbodiimide Coupling | EDCI, NHS/Sulfo-NHS | Coupling to proteins, amine-modified surfaces. | nih.govthermofisher.com |

| Carboxylic Acid | Active Ester Formation | DCC, NHS | Creation of stable amine-reactive intermediates for controlled conjugation. | |

| Carboxylic Acid | Hydrazide Formation | Hydrazine, EDCI | Coupling to aldehyde- or ketone-containing molecules. | thermofisher.com |

| Amine (on analogue) | Acylation/Alkylation | NHS esters, Isothiocyanates | Labeling with fluorescent dyes or biotin. | creative-biolabs.com |

Future Research Perspectives and Emerging Areas for 3 2 Acetamidoacetamido Propanoic Acid

Advancements in Automated Synthesis and High-Throughput Screening for Derivatives

The synthesis of molecules like 3-(2-ACETAMIDOACETAMIDO)PROPANOIC ACID, which can be viewed as a protected dipeptide analogue, is well-suited for modern automated synthesis platforms. The principles of Solid-Phase Peptide Synthesis (SPPS), a revolutionary technology developed by Bruce Merrifield, can be adapted for the efficient and controlled construction of a library of derivatives. iris-biotech.denih.govcreative-peptides.com Automated peptide synthesizers, which mechanize the repetitive cycles of coupling, washing, and deprotection, would significantly reduce manual labor and enhance reproducibility. creative-peptides.comamericanpeptidesociety.org Such systems could be programmed to vary the core structure, for instance, by substituting the propanoic acid moiety with other amino acid-like fragments or by altering the acetyl groups, thereby rapidly generating a diverse set of analogues for further study.

Furthermore, the integration of automated synthesis with high-throughput screening (HTS) methodologies presents a powerful paradigm for discovering novel functions. nih.gov Once a library of derivatives based on the this compound scaffold is synthesized, HTS can be employed to rapidly assess their biological or material properties. arxiv.org For example, screening for antibacterial activity in multi-well plates has been successfully applied to libraries of cyclic peptide analogues, leading to the discovery of compounds with improved therapeutic indices. nih.gov A similar approach could uncover derivatives of this compound with valuable biological activities.

Integration with Artificial Intelligence and Machine Learning for Predictive Research in Chemical Synthesis

The burgeoning fields of artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis and drug discovery. nih.govresearchgate.net For a molecule like this compound, AI can be leveraged in several ways. Deep learning models, trained on vast datasets of chemical reactions, can predict the outcomes of synthetic steps and optimize reaction conditions with remarkable accuracy, often with less than 6% error in predicting deprotection efficiency in peptide synthesis. nih.govmit.edu This predictive power can streamline the synthesis of the target compound and its derivatives, minimizing trial-and-error experimentation and conserving resources. medium.com

Exploration of Novel Reaction Conditions and Catalysis

The synthesis of this compound involves the formation of amide bonds and the presence of a terminal carboxylic acid, both of which are focal points of modern catalytic research. Traditional methods for amide bond formation often rely on stoichiometric activating agents, which generate significant chemical waste. ucl.ac.uk Consequently, the development of catalytic direct amidation methods, where a carboxylic acid and an amine are coupled directly with water as the only byproduct, is a key area of green chemistry. dur.ac.ukmdpi.com Research into catalysts based on boronic acids, transition metals, and organocatalysts could yield milder and more efficient conditions for synthesizing the core structure of this compound. dur.ac.ukdntb.gov.ua

The carboxylic acid group itself offers a versatile handle for further functionalization. Recent advances in metallaphotoredox catalysis have enabled the use of carboxylic acids as adaptive functional groups for a variety of transformations, including decarboxylative halogenation and borylation. acs.org These methods could be applied to derivatives of this compound to introduce new functionalities. Additionally, manganese-catalyzed C(sp³)–H lactonization of carboxylic acids presents a novel strategy for creating cyclic derivatives, which could have interesting conformational and biological properties. acs.org The exploration of these innovative catalytic systems will undoubtedly expand the chemical space accessible from the this compound scaffold.

Development of Advanced Analytical Platforms for Complex Mixtures

As libraries of this compound derivatives are generated, advanced analytical platforms will be crucial for their characterization and for the analysis of their behavior in complex biological or chemical systems. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides and related molecules. ijpsjournal.comijsra.net Techniques such as reversed-phase HPLC (RP-HPLC), which separates molecules based on hydrophobicity, and hydrophilic interaction chromatography (HILIC), which is effective for polar compounds, would be essential for isolating and quantifying derivatives. americanpeptidesociety.org

For more complex mixtures, two-dimensional chromatography offers enhanced resolution by separating components based on two different properties. nih.govacs.orglibretexts.orgpsu.edu Mass spectrometry (MS) is another indispensable tool, providing detailed information on molecular weight and structure. ijsra.netnumberanalytics.compolarispeptides.comub.edu Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) allow for the gentle ionization of peptide-like molecules, while tandem mass spectrometry (MS/MS) enables sequence determination through fragmentation analysis. polarispeptides.comacs.orgnih.govnih.gov The development of novel MS approaches, such as soft X-ray atmospheric pressure photoionization, may offer new ways to analyze challenging peptides. acs.org Strong cation exchange chromatography has also proven effective for enriching N-terminally acetylated peptides, a technique directly relevant to the analysis of our target compound and its derivatives. nih.gov

Multidisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The structure of this compound, resembling a small, protected peptide, positions it as an ideal candidate for exploration at the interface of organic chemistry and chemical biology. Dipeptides and their analogues are known to possess a range of biological activities, from acting as sweeteners to inhibiting enzymes. nih.govasm.orgresearchgate.net The synthesis of libraries of derivatives, as discussed earlier, could lead to the identification of molecules with therapeutic potential, such as antimicrobial or anticancer agents. researchgate.netnih.gov

The N-acetyl group is a common modification in biological systems, often influencing the stability and function of proteins. Studying how the N-acetylated structure of this compound and its derivatives interact with biological systems could provide insights into the role of such modifications. For example, these compounds could be used as probes to study enzymes involved in acetylation and deacetylation processes. The synthesis of isotopically labeled versions would facilitate their tracking in biological systems using techniques like NMR and mass spectrometry. Such multidisciplinary research, combining synthetic organic chemistry with biological assays and advanced analytical techniques, holds the key to unlocking the full potential of this compound and its future applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-acetamidoacetamido)propanoic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : The synthesis typically involves sequential amidation of propanoic acid derivatives. Carbodiimide coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethyl-carbodiimide hydrochloride) are effective for acetamido group conjugation . Reaction optimization may include pH control (e.g., sodium acetate buffer for carboxylate activation) and stoichiometric adjustments to minimize byproducts. Purification via reverse-phase HPLC or recrystallization is recommended to achieve >95% purity, as seen in histidine derivative protocols .

Q. How can spectroscopic techniques (NMR, MS) be used to confirm the structure of this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR should reveal peaks for the propanoic acid backbone (δ ~2.5–3.5 ppm for CH₂ groups) and acetamido protons (δ ~1.9–2.1 ppm for CH₃). 2D NMR (e.g., HSQC, HMBC) can confirm connectivity between acetamido and amide groups.

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (e.g., C₈H₁₃N₃O₄, exact mass ~215.09). Fragmentation patterns can validate the amide bonds .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodology : Store at -20°C in anhydrous conditions to prevent hydrolysis of acetamido groups. Lyophilization is recommended for long-term storage. Stability under varying pH (tested via HPLC) should be monitored, as acidic/basic conditions may cleave amide bonds .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?

- Methodology : Single-crystal X-ray diffraction with SHELXL refinement (via the SHELX suite) is ideal. Challenges include low crystal quality due to flexible side chains; optimize crystallization using vapor diffusion with PEG-based precipitants. Anomalous scattering (e.g., sulfur SAD phasing) may aid in resolving sulfur-containing analogs .

Q. What computational strategies predict the compound’s interaction with enzymatic targets (e.g., peptidases or acetyltransferases)?

- Methodology : Molecular docking (AutoDock Vina, Schrödinger) can model binding to active sites. MD simulations (AMBER, GROMACS) assess dynamic interactions over time. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the compound’s metabolic fate in microbial or mammalian systems?

- Methodology : Synthesize labeled analogs via ¹³C-acetate incorporation during amidation. Track catabolism using LC-MS/MS in fecal/plasma samples. Compare with pathways of related propanoic acid derivatives, such as 3-(4′-hydroxyphenyl)propionic acid, which undergoes microbial dehydroxylation and phase II conjugation .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

- Methodology : Standardize assay conditions (pH, temperature, cofactors) and validate compound purity via orthogonal methods (HPLC, elemental analysis). Use positive controls (e.g., known acetyltransferase inhibitors) to calibrate activity. Meta-analysis of datasets can identify confounding factors like solvent effects (DMSO vs. aqueous buffers) .

Q. How does the compound’s conformation affect its solubility and membrane permeability in drug delivery studies?

- Methodology : Calculate logP values using software like MarvinSketch. Experimentally determine solubility in PBS (pH 7.4) and simulate membrane permeability via PAMPA (parallel artificial membrane permeability assay). Compare with structurally similar compounds, such as 2-acetamido-3-(3,4,5-trimethoxyphenyl)propanoic acid, which has a logP ~1.2 and moderate permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.